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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15590464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside

extracted from the florets of Carthamus tinctorius L. (safflower), has garnered significant

interest for its potential neuroprotective effects. This guide provides a comprehensive cross-

study comparison of the available experimental data on AHSYB, offering a valuable resource

for researchers investigating novel therapeutic strategies for neurological disorders. While often

studied in conjunction with its structural analog, hydroxysafflor yellow A (HSYA), this guide will

focus on delineating the specific neuroprotective profile of AHSYB.

Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Anhydrosafflor Yellow B has been quantified across various

experimental models of cerebral ischemia. The following tables summarize the key findings

from in vitro and in vivo studies, providing a comparative overview of its impact on cell viability,

neuronal damage, apoptosis, oxidative stress, and inflammation.

In Vitro Neuroprotection: Oxygen-Glucose
Deprivation/Reperfusion (OGD/R) Model
Table 1: Effects of AHSYB on Primary Hippocampal Neurons Subjected to OGD/R
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Parameter Model Treatment
Concentrati
on (µM)

Outcome Reference

Cell Viability OGD/R AHSYB 40 Increased [1]

60 Increased [1]

80 Increased [1]

LDH Release OGD/R AHSYB 40 Decreased [1]

60 Decreased [1]

80 Decreased [1]

Apoptosis

(Bax/Bcl-2

ratio)

OGD/R AHSYB 40, 60, 80 Decreased [1]

Oxidative

Stress (ROS,

MDA)

OGD/R AHSYB 40, 60, 80 Decreased [1]

Oxidative

Stress (SOD,

GSH-Px)

OGD/R AHSYB 40, 60, 80 Increased [1]

SIRT1

Pathway

(SIRT1,

FOXO1,

PGC1α

mRNA &

protein)

OGD/R AHSYB 40, 60, 80 Increased [1]

Data synthesized from Fangma et al., 2021.[1]

In Vivo Neuroprotection: Cerebral Ischemia Models
Table 2: Effects of AHSYB in Rodent Models of Cerebral Ischemia
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Parameter Model Treatment
Dosage
(mg/kg)

Outcome Reference

Neurological

Deficit Score
MCAO/R (rat) AHSYB 2, 4, 8 Decreased [1]

Permanent

MCAO (rat)
AHSYB 1.75, 3.5, 7 Decreased [2]

Infarct

Volume
MCAO/R (rat) AHSYB 2, 4, 8 Decreased [1]

Permanent

MCAO (rat)
AHSYB 1.75, 3.5, 7 Decreased [2]

Apoptosis

(Bax/Bcl-2

ratio)

MCAO/R (rat) AHSYB 2, 4, 8 Decreased [1]

Oxidative

Stress (ROS,

MDA in

serum)

MCAO/R (rat) AHSYB 2, 4, 8 Decreased [1]

Oxidative

Stress (SOD,

GSH-Px in

serum)

MCAO/R (rat) AHSYB 2, 4, 8 Increased [1]

SIRT1

Pathway

(SIRT1,

FOXO1,

PGC1α

mRNA &

protein)

MCAO/R (rat) AHSYB 2, 4, 8 Increased [1]

Inflammatory

Markers

(HSP60,

Permanent

MCAO (rat)

AHSYB 1.75, 3.5, 7 Decreased [2]
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TLR-4, NF-κB

p65)

Pro-

inflammatory

Cytokines (IL-

6, TNF-α)

Permanent

MCAO (rat)
AHSYB 1.75, 3.5, 7 Decreased [2]

Data synthesized from Fangma et al., 2021[1] and Song et al., 2020.[2]

Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation/Reperfusion
(OGD/R) in Primary Hippocampal Neurons
This model simulates ischemic-reperfusion injury in a controlled cellular environment.

Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats

and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and

GlutaMAX) for several days to allow for maturation.

OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt

Solution (EBSS). The cells are then placed in a hypoxic chamber with a controlled

atmosphere (e.g., 95% N₂ and 5% CO₂) for a defined period (e.g., 2 hours) to induce

oxygen-glucose deprivation.

Reperfusion: Following OGD, the glucose-free medium is replaced with the original complete

culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for

a specified reperfusion period (e.g., 24 hours).

AHSYB Treatment: Anhydrosafflor yellow B is typically dissolved in the culture medium

and added to the cells at the beginning of the reperfusion phase at various concentrations

(e.g., 40, 60, 80 µM)[1].

Outcome Measures: Cell viability is commonly assessed using the MTT or CCK-8 assay,

while cytotoxicity is measured by lactate dehydrogenase (LDH) release into the culture

medium. Apoptosis is quantified by methods such as TUNEL staining or Western blot
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analysis of apoptotic markers like Bax and Bcl-2. Oxidative stress is evaluated by measuring

levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of

antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)

[1].

In Vivo: Middle Cerebral Artery Occlusion (MCAO)
Models in Rats
This model is a widely used preclinical model of focal cerebral ischemia that mimics the clinical

scenario of stroke followed by thrombolytic therapy.

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with

pentobarbital sodium).

Surgical Procedure (Intraluminal Filament Method): A midline neck incision is made to

expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid

artery (ICA). A specialized monofilament with a rounded tip is inserted into the ICA via the

ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

Ischemia and Reperfusion: The filament is left in place for a specific duration to induce

ischemia (e.g., 2 hours). Reperfusion is initiated by withdrawing the filament to restore blood

flow.

AHSYB Administration: AHSYB is dissolved in saline and administered intravenously at

different dosages (e.g., 2, 4, and 8 mg/kg) at the onset of reperfusion[1].

Assessment: Neurological deficit scoring is performed at a set time point after reperfusion

(e.g., 24 hours) to assess functional outcomes. Subsequently, the animals are euthanized,

and the brains are removed for infarct volume measurement (e.g., using TTC staining) and

biochemical analyses (e.g., Western blot, immunohistochemistry) of the ischemic

penumbra[1].

This model induces a permanent ischemic state without reperfusion.

Animal and Surgical Preparation: Similar to the MCAO/R model, adult male Sprague-Dawley

rats are anesthetized and the carotid arteries are exposed.
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Permanent Occlusion: The MCA is permanently occluded, typically by inserting a filament

and leaving it in place or by direct electrocoagulation of the artery.

AHSYB Administration: AHSYB is administered intravenously at various doses (e.g., 1.75,

3.5, and 7 mg/kg) shortly after the induction of ischemia[2].

Outcome Evaluation: Neurological function and infarct volume are assessed at a

predetermined time point (e.g., 24 hours) post-occlusion. Brain tissue is collected for

histological and molecular analyses of inflammatory markers[2].

Signaling Pathways and Mechanisms of Action
Current research indicates that Anhydrosafflor yellow B exerts its neuroprotective effects

through multiple signaling pathways, primarily by mitigating apoptosis, oxidative stress, and

inflammation.

SIRT1 Signaling Pathway
AHSYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a key regulator of

cellular stress resistance and longevity. The activation of SIRT1 by AHSYB leads to the

deacetylation and subsequent activation of downstream targets, including Forkhead box O1

(FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

This cascade ultimately enhances antioxidant defenses and inhibits apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Comparative Analysis of its
Neuroprotective Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590464#cross-study-comparison-of-
anhydrosafflor-yellow-b-neuroprotective-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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